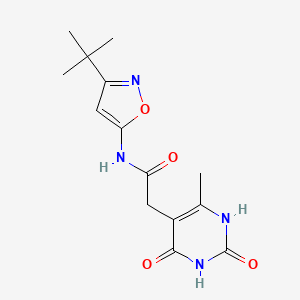

N-(3-(tert-butyl)isoxazol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Description

The compound N-(3-(tert-butyl)isoxazol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide features a hybrid structure combining an isoxazole ring and a tetrahydropyrimidinedione moiety linked via an acetamide bridge. The 6-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl group introduces hydrogen-bonding and electron-deficient characteristics, which are critical for interactions with biological targets.

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-7-8(12(20)17-13(21)15-7)5-10(19)16-11-6-9(18-22-11)14(2,3)4/h6H,5H2,1-4H3,(H,16,19)(H2,15,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLSFZAAFSMOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC(=NO2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 302.33 g/mol. The structure features an isoxazole moiety, which is known for its diverse biological activities.

Pharmacological Activities

-

Anticancer Activity

- Research indicates that compounds with isoxazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation in vitro and in vivo models. A study demonstrated that related isoxazole compounds could induce apoptosis in various cancer cell lines through the inhibition of specific kinases involved in cell survival pathways .

-

Antimicrobial Activity

- The compound's structural features suggest potential antimicrobial properties. Isoxazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain isoxazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and cellular permeability |

| Isoxazole ring | Essential for anticancer and antimicrobial activity |

| Dioxo-tetrahydropyrimidine moiety | Contributes to overall stability and bioactivity |

Case Studies and Research Findings

-

Case Study: Anticancer Properties

- A study focusing on the synthesis of isoxazole derivatives highlighted their efficacy against acute myeloid leukemia (AML). The compound demonstrated high potency against FLT3 mutant cells, leading to significant tumor regression in xenograft models at doses as low as 60 mg/kg/d without severe side effects .

- Case Study: Antimicrobial Testing

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit potent anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains and fungi. This antimicrobial activity can be attributed to its ability to disrupt cellular processes in pathogens, making it a candidate for further development as an antibiotic.

Neuroprotective Effects

Recent investigations into neurodegenerative diseases suggest that isoxazole derivatives may offer neuroprotective benefits. The compound's ability to modulate oxidative stress and inflammation in neuronal cells positions it as a potential therapeutic agent for conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of N-(3-(tert-butyl)isoxazol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has been crucial in optimizing its efficacy. Researchers have explored various substitutions on the isoxazole ring and the tetrahydropyrimidine moiety to enhance biological activity while minimizing toxicity.

Table 1: Summary of SAR Findings

Clinical Trials

Several clinical trials are underway to evaluate the efficacy of compounds similar to this compound in treating specific cancers and infections. Preliminary results indicate promising outcomes in terms of tumor reduction and patient survival rates.

Experimental Models

In vitro studies using human cancer cell lines have demonstrated that this compound can significantly reduce cell viability at low micromolar concentrations. Animal models further corroborate these findings, showing reduced tumor growth rates upon treatment with the compound.

Drug Development

The continued exploration of this compound could lead to the development of novel therapeutics targeting resistant strains of bacteria or advanced cancer types.

Mechanistic Studies

Further mechanistic studies are essential to elucidate the precise pathways through which this compound exerts its effects. Understanding these mechanisms will facilitate the design of more effective derivatives with enhanced specificity and reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other acetamide-linked heterocycles, including oxazolidinones, pyrimidine derivatives, and pesticidal agents. Below is a detailed analysis:

Structural Analogues in Antimicrobial Research

Compounds like (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (from ) share the acetamide linker and pyrimidine-derived moieties. Key differences include:

- Core structure: The target compound uses an isoxazole and tetrahydropyrimidinedione, whereas oxazolidinone derivatives (e.g., ) employ an oxazolidinone ring fused to fluoropyridine.

- Substituents: The tert-butyl group in the target compound contrasts with the chloropyrimidinyl and piperazine groups in oxazolidinone analogs, which are designed to enhance antibacterial activity against resistant strains .

- Synthetic routes : Both compounds utilize acetamide bridges, but the target compound’s synthesis likely involves condensation of pre-formed isoxazole and pyrimidinedione intermediates, differing from the TFA-mediated deprotection steps in .

Table 1: Structural and Functional Comparison with Antimicrobial Analogs

Pesticidal Compounds with Pyrimidine/Isoxazole Motifs

lists pesticidal agents like triazamate (ethyl 3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio acetate) and chlorimuron ethyl ester , which share pyrimidine or isoxazole-like components. Comparisons include:

- Functional groups : Triazamate’s triazole-thioacetate group contrasts with the target compound’s tetrahydropyrimidinedione, but both leverage nitrogen-rich heterocycles for target binding.

- Applications : Pesticidal agents often incorporate halogens (e.g., chloro, fluoro) for enhanced electrophilicity and stability, whereas the target compound’s tert-butyl group may prioritize steric effects over reactivity .

Table 2: Comparison with Pesticidal Agents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(tert-butyl)isoxazol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, the isoxazole and tetrahydropyrimidinone moieties are synthesized separately and coupled via an acetamide linker. Key steps include:

- Isoxazole ring formation : Cyclization of β-diketones with hydroxylamine under acidic conditions .

- Tetrahydropyrimidinone synthesis : Condensation of urea derivatives with β-keto esters, followed by cyclization .

- Coupling : Activation of the carboxylic acid group (e.g., using HATU or EDC) and reaction with the amine group of the isoxazole derivative .

- Monitoring : Reaction progress is tracked via TLC or HPLC, and purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule analysis .

- NMR spectroscopy : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and tetrahydropyrimidinone carbonyl groups (δ ~165–170 ppm) .

- HPLC-MS : Verify molecular weight (e.g., [M+H]+ ion) and ensure >95% purity .

Advanced Research Questions

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Functional group modulation : Systematically modify substituents (e.g., tert-butyl on isoxazole, methyl on pyrimidinone) and assess biological activity.

- Hydrogen bonding analysis : Use graph-set analysis (as in Etter’s formalism) to predict intermolecular interactions in crystal structures, which influence solubility and binding .

- Control experiments : Include analogs lacking the acetamide linker to isolate the contribution of specific moieties to activity .

Q. How can contradictory solubility data be resolved for this compound?

- Methodological Answer : Contradictions may arise from polymorphic forms or solvent-dependent behavior.

- Polymorph screening : Recrystallize from solvents like DMSO, acetonitrile, or THF, and analyze via PXRD .

- Solubility assays : Conduct parallel measurements in buffered solutions (pH 2–8) using UV-Vis spectroscopy to account for ionization effects .

- Molecular dynamics simulations : Model solvent interactions to predict solubility trends .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Improve reaction homogeneity and reduce side products in coupling steps .

- Catalyst optimization : Screen Pd/C or other catalysts for hydrogenation steps to minimize byproducts .

- Workup protocols : Use liquid-liquid extraction with ethyl acetate/water to isolate the product efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.